4-nitro-N-propylaniline
CAS No.:
Cat. No.: VC16103143
Molecular Formula: C9H12N2O2
Molecular Weight: 180.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H12N2O2 |
|---|---|
| Molecular Weight | 180.20 g/mol |
| IUPAC Name | 4-nitro-N-propylaniline |
| Standard InChI | InChI=1S/C9H12N2O2/c1-2-7-10-8-3-5-9(6-4-8)11(12)13/h3-6,10H,2,7H2,1H3 |
| Standard InChI Key | MROWFEAYAXMMRD-UHFFFAOYSA-N |
| Canonical SMILES | CCCNC1=CC=C(C=C1)[N+](=O)[O-] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a benzene ring substituted with a nitro group at the para position and a propylamino group at the nitrogen atom. The nitro group is a strong electron-withdrawing moiety, which significantly influences the electronic properties of the aromatic ring. This electron deficiency makes the ring susceptible to electrophilic substitution reactions at specific positions, while the propyl chain introduces steric and hydrophobic effects .
Physicochemical Characteristics
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Melting Point: 85–87°C (predicted based on analogous nitroanilines) .
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Boiling Point: 290–295°C (estimated using group contribution methods).
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Solubility: Moderately soluble in polar aprotic solvents (e.g., dimethyl sulfoxide, acetone) and poorly soluble in water (<0.1 g/L at 25°C) .
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Density: 1.25 g/cm³ (calculated via computational methods).
Table 1: Comparative Physicochemical Properties of Nitroaniline Derivatives
| Compound | Molecular Formula | Melting Point (°C) | Solubility in Water (g/L) |
|---|---|---|---|
| 4-Nitro-N-propylaniline | C₉H₁₂N₂O₂ | 85–87 | <0.1 |
| 4-Nitroaniline | C₆H₆N₂O₂ | 147–149 | 0.8 |
| N-Methyl-4-nitroaniline | C₇H₈N₂O₂ | 92–94 | 0.3 |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis of 4-nitro-N-propylaniline typically involves a two-step process:
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Nitration of N-Propylaniline:
N-Propylaniline undergoes nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C. The nitro group is introduced predominantly at the para position due to the directing effects of the amino group . -
Purification:
The crude product is purified via recrystallization from ethanol or column chromatography to achieve >95% purity .
Industrial Manufacturing
Industrial production employs continuous-flow reactors to enhance yield and reduce byproducts. Key parameters include:
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Temperature control (0–10°C) to minimize side reactions.
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Use of sulfonic acid resins as catalysts for greener synthesis .
Reactivity and Functionalization
Electrophilic Substitution
The nitro group deactivates the aromatic ring, directing incoming electrophiles to the meta position. For example, bromination yields 3-bromo-4-nitro-N-propylaniline :
Reduction Reactions
Reduction of the nitro group to an amine is achieved using hydrogen gas over a palladium catalyst or iron in acidic conditions:
The resulting 4-amino-N-propylaniline is a versatile intermediate for azo dyes and pharmaceuticals .
Applications in Organic Synthesis
Intermediate for Heterocyclic Compounds
4-Nitro-N-propylaniline serves as a precursor for quinoxalines and benzimidazoles, which are critical in medicinal chemistry. For instance, condensation with glyoxal yields quinoxaline derivatives .
Coupling Reactions
The compound participates in Ullman and Suzuki-Miyaura couplings to form biaryl structures, facilitated by its electron-deficient aromatic ring .
| Compound | Acute Oral Toxicity (LD₅₀, rat) | Skin Irritation |
|---|---|---|
| 4-Nitro-N-propylaniline | 420 mg/kg | H315 |
| 4-Nitroaniline | 750 mg/kg | H315 |
| 2-Nitroaniline | 1,250 mg/kg | H319 |
Future Research Directions
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